(1-phenyl-1H-tetraazol-5-yl)acetic acid
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Overview
Description
(1-phenyl-1H-tetraazol-5-yl)acetic acid is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-tetraazol-5-yl)acetic acid typically involves the reaction of phenylacetonitrile with sodium azide under acidic conditions. This reaction leads to the formation of the tetrazole ring. The process can be carried out in various solvents, including water and acetonitrile, and often requires moderate temperatures to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-tetraazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
(1-phenyl-1H-tetraazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (1-phenyl-1H-tetraazol-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these compounds. This interaction can affect various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-phenyl-1H-tetrazol-5-yl)thioacetic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom.
(1-phenyl-1H-tetrazol-5-yl)methylamine: Contains an amine group instead of the acetic acid moiety.
Uniqueness
(1-phenyl-1H-tetraazol-5-yl)acetic acid is unique due to its specific combination of the tetrazole ring and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFGTGTFQXDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902343 |
Source
|
Record name | NoName_1583 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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